![molecular formula C8H5ClN2O B064389 1H-Benzimidazole-6-carbonyl chloride CAS No. 160882-30-4](/img/structure/B64389.png)
1H-Benzimidazole-6-carbonyl chloride
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Overview
Description
1H-Benzimidazole-6-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzimidazole, a heterocyclic compound that consists of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-6-carbonyl chloride is characterized by the fusion of a benzene ring with an imidazole ring . This structure is a common feature of benzimidazole derivatives .Chemical Reactions Analysis
Benzimidazole derivatives, including 1H-Benzimidazole-6-carbonyl chloride, are known to exhibit a wide range of chemical reactions. For instance, 2-substituted-1H-benzimidazole derivatives can be synthesized through nucleophilic substitution reactions .Scientific Research Applications
Pharmacological Activities
Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are used in the production of various drugs with diverse pharmacological activities such as antiulcer, analgesic, and anthelmintic drugs . For instance, 1-(6-benzoyl-2-(3,4-dimethoxyphenyl)-1H benzo[d] imidazol-1-yl)propan-2-one was used to prepare a series of 6-benzoyl benzimidazole derivatives which were investigated as cytotoxic agents against cervical cancer cells .
Green Chemistry
Benzimidazole derivatives are synthesized using ecofriendly methods . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
Alzheimer’s Disease Management
Selective inhibition of butyrylcholinesterase (BChE) is hypothesized to help in the management of Alzheimer’s disease (AD) . Several studies have determined a correlation between the increased activity of BChE and the onset of AD . In this context, novel carboxamide- and carbohydrazide-benzimidazoles have been synthesized and evaluated for their anticholinesterase activities .
Antimicrobial Applications
Benzimidazole derivatives have shown considerable antibacterial activity . For example, indole-based pyrido[1,2-a]benzimidazoles displayed considerable antibacterial activity against S. typhi .
Corrosion Inhibitors
Benzimidazoles are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Antihypertensive Activities
Benzimidazole derivatives possess antihypertensive activities . They are part of the structure of many bioactive substances, including antihypertensives .
Antifungal Applications
Benzimidazole derivatives have been employed as fungicides . They have been synthesized and evaluated for their antimicrobial activity against various fungi .
Antiviral Applications
Benzimidazole derivatives have shown antiviral activities . They are part of the structure of many bioactive substances, including antivirals .
Future Directions
Benzimidazole and its derivatives, including 1H-Benzimidazole-6-carbonyl chloride, have shown significant potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new molecules of the benzimidazole nucleus for potential therapeutic applications .
properties
IUPAC Name |
3H-benzimidazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSJISIUDGGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568260 |
Source
|
Record name | 1H-Benzimidazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-6-carbonyl chloride | |
CAS RN |
160882-30-4 |
Source
|
Record name | 1H-Benzimidazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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